2,2'-联吡啶-4-羧酸

描述

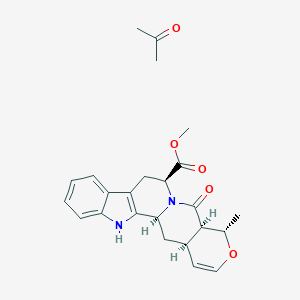

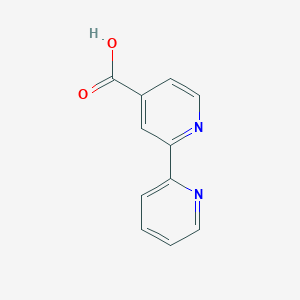

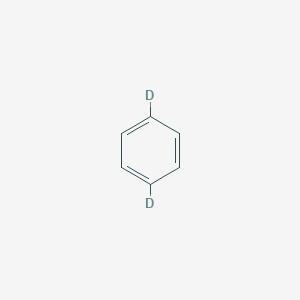

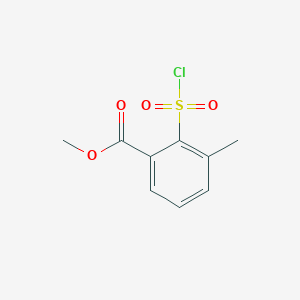

2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-Bipyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机金属化合物的合成

2,2'-联吡啶-4-羧酸是一种众所周知的联吡啶衍生物,用于合成有机金属化合物 . 这些化合物在催化、材料科学和药物化学等各个领域都有广泛的应用。

染料敏化太阳能电池(DSSCs)

该化合物也应用于染料敏化太阳能电池(DSSCs) . DSSCs是一种将阳光转化为电能的薄膜太阳能电池。在DSSCs中使用2,2'-联吡啶-4-羧酸可以提高其效率和稳定性。

光敏化

2,2'-联吡啶-4-羧酸与金属形成的配合物可用于光敏化 . 光敏剂是能够吸收光并将能量传递给其他分子的物质。此特性在光动力疗法和太阳能转换等各个领域都有用。

光催化

该化合物的金属配合物也可用于光催化 . 光催化是指利用光能加速反应的过程。这在环境修复、水分解和有机合成中都有应用。

药物递送

2,2'-联吡啶-4-羧酸的金属配合物可用于药物递送 . 这些配合物可以设计成响应特定刺激释放药物,从而提高药物的疗效并减少副作用。

能量转移

该化合物的配合物可用于能量转移 . 这是一个将能量从一个分子转移到另一个分子的过程。此特性在发光材料和生物成像等各个领域都有用。

气体吸附

2,2'-联吡啶-4-羧酸的金属配合物可用于气体吸附 . 这是一个固体材料吸收或吸附气体的过程。此特性在气体储存、分离和传感等各个领域都有用。

电池负极材料

2,2'-联吡啶-4-羧酸已被研究作为高性能电池负极材料 . 优异的性能得益于2,2'-联吡啶-4-羧酸的分子结构和堆叠形式 .

作用机制

Target of Action

2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .

Mode of Action

The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .

Biochemical Pathways

It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to form stable metal complexes

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .

属性

IUPAC Name |

2-pyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSEKUUHUUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433122 | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-89-6 | |

| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?

A1: The molecular formula of 2,2'-Bipyridine-4-carboxylic acid is C11H8N2O2, and its molecular weight is 200.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 2,2'-Bipyridine-4-carboxylic acid and its metal complexes?

A2: Common spectroscopic techniques used for characterization include:

- NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]

- IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]

- UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]

- Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]

Q3: How does the stability of ruthenium(II) complexes with 2,2'-Bipyridine-4-carboxylic acid vary with pH?

A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []

Q4: How does 2,2'-Bipyridine-4-carboxylic acid contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?

A4: When incorporated into ruthenium(II) carbonyl complexes, 2,2'-Bipyridine-4-carboxylic acid can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []

Q5: Can 2,2'-Bipyridine-4-carboxylic acid be incorporated into larger molecular architectures for specific applications?

A5: Yes, 2,2'-Bipyridine-4-carboxylic acid has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]

Q6: Have computational studies been used to understand the properties and behavior of 2,2'-Bipyridine-4-carboxylic acid and its complexes?

A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing 2,2'-Bipyridine-4-carboxylic acid. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains 2,2'-Bipyridine-4-carboxylic acid as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []

Q7: How do structural modifications of the 2,2'-Bipyridine-4-carboxylic acid ligand affect the properties of its ruthenium(II) complexes?

A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []

Q8: What strategies can be employed to improve the stability and solubility of 2,2'-Bipyridine-4-carboxylic acid-based complexes?

A8: Strategies for enhancing stability and solubility include:

- Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []

- Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []

- Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)